Dimethylethoxysilane
Overview
Description
Dimethylethoxysilane is an organosilicon compound with the chemical formula C₄H₁₂OSi. It is a colorless, volatile liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with silica surfaces, making it useful in surface modification and waterproofing applications .
Mechanism of Action
Target of Action
Dimethylethoxysilane (DMES) is an organosilicon compound . Its primary targets are hydroxyl and amino groups in organic synthesis reactions . These groups are targeted because they contain active hydrogen, which can adversely affect subsequent reactions .
Mode of Action
The mode of action of DMES involves the formation of silyl derivatives. This is achieved by blocking the hydroxyl and amino groups in organic synthesis reactions . This blocking step allows subsequent reactions to be carried out, which would otherwise be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .
Biochemical Pathways
DMES is a precursor in the production of the silicone polymer polydimethylsiloxane (PDMS) . It is also used for preparing hydrophobic and release materials as well as enhancing the flow of powders
Pharmacokinetics
It is known that dmes is a liquid at room temperature with a density of 0865 g/cm³ . It is soluble in carbon tetrachloride . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DMES and their impact on its bioavailability.
Result of Action
The result of DMES’s action is the formation of silyl derivatives. These derivatives are used to stabilize or protect other molecules. For instance, following the reaction step, hydroxyl or amine groups blocked with DMES may be recovered by a hydrolysis procedure .
Action Environment
The action of DMES can be influenced by environmental factors. For example, the wettability of a poly(dimethylsiloxane) (PDMS) coating on plasma-treated glass was studied at room temperature using polar and non-polar liquids . The wettability was investigated regarding the liquids’ surface tensions, dielectric constants, and solubility parameters . More research is needed to fully understand how environmental factors influence DMES’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylethoxysilane can be synthesized through the reaction of dimethyldichlorosilane with ethanol in the presence of a neutralizing agent such as urea. The reaction typically involves the following steps :
Reaction: Dimethyldichlorosilane and urea are mixed and stirred in a reaction vessel. Ethanol is then added dropwise to the mixture.
Neutralization: The reaction mixture is allowed to stand, and the bottom acid layer is separated. The upper layer, containing the crude product, is transferred to a neutralization vessel where it is neutralized with a suitable agent.
Rectification: The neutralized mixture is subjected to rectification to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct reaction of dimethyldichlorosilane with ethanol under controlled conditions to minimize side reactions and maximize yield . The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethylethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanol and ethanol.
Reduction: The silicon-hydrogen bond in this compound acts as a mild reducing agent.
Silanization: Reacts with silica surfaces to form a strong bond, making it useful for surface modification.
Common Reagents and Conditions
Water: Used in hydrolysis reactions to produce silanol and ethanol.
Silica: Used in silanization reactions to modify surface properties.
Bases: Can catalyze the formation of various products from this compound.
Major Products Formed
Dimethylsilanol: Formed during hydrolysis reactions.
Ethanol: A common by-product in many reactions involving this compound.
Scientific Research Applications
Dimethylethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: Used to modify silica surfaces, enhancing properties such as water repellency and adhesion.
Waterproofing: Employed by NASA to waterproof heat-protective silica tiles on space shuttles.
Chemical Synthesis: Acts as a precursor in the synthesis of other organosilicon compounds.
Comparison with Similar Compounds
Dimethylethoxysilane is unique among organosilicon compounds due to its combination of a hydride group and an ethoxy group. Similar compounds include:
Dimethyldiethoxysilane: Contains two ethoxy groups instead of one.
Trimethylethoxysilane: Contains three methyl groups and one ethoxy group.
These compounds share some chemical properties with this compound but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
InChI |
InChI=1S/C4H11OSi/c1-4-5-6(2)3/h4H2,1-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUOQOFQRYFQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051734 | |
Record name | Ethoxydimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14857-34-2 | |
Record name | Silane, ethoxydimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, ethoxydimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethoxydimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethoxydimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethoxydimethylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2H8FET3FK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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